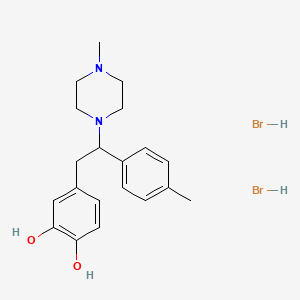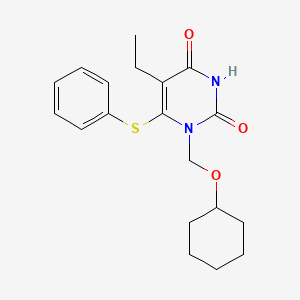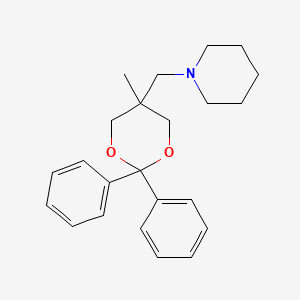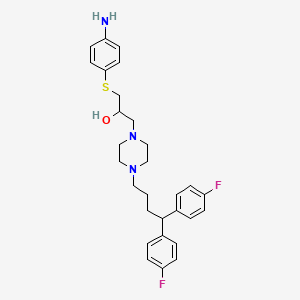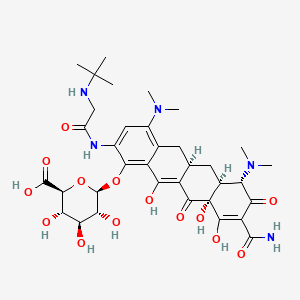
1-(5-Bromo-2,4-dihydroxyphenyl)-3-(3,5-dibromo-2-hydroxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2,4-dihydroxyphenyl)-3-(3,5-dibromo-2-hydroxyphenyl)prop-2-en-1-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple bromine atoms and hydroxyl groups, which contribute to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2,4-dihydroxyphenyl)-3-(3,5-dibromo-2-hydroxyphenyl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenolic compounds.
Bromination: The phenolic compounds undergo bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Condensation Reaction: The brominated phenols are then subjected to a condensation reaction with an appropriate aldehyde or ketone under basic conditions, often using sodium hydroxide or potassium hydroxide as the base.
Purification: The resulting product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromo-2,4-dihydroxyphenyl)-3-(3,5-dibromo-2-hydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and alkanes.
Substitution: Compounds with methoxy, thiol, or other substituted groups.
Applications De Recherche Scientifique
1-(5-Bromo-2,4-dihydroxyphenyl)-3-(3,5-dibromo-2-hydroxyphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-2,4-dihydroxyphenyl)-3-(3,5-dibromo-2-hydroxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine atoms and hydroxyl groups enable it to form strong interactions with these targets, potentially inhibiting or modulating their activity. Specific pathways involved may include oxidative stress response, apoptosis, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4-Dihydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one: Lacks bromine atoms, resulting in different reactivity and biological activity.
1-(5-Chloro-2,4-dihydroxyphenyl)-3-(3,5-dichloro-2-hydroxyphenyl)prop-2-en-1-one: Contains chlorine atoms instead of bromine, leading to variations in chemical properties and applications.
Uniqueness
1-(5-Bromo-2,4-dihydroxyphenyl)-3-(3,5-dibromo-2-hydroxyphenyl)prop-2-en-1-one is unique due to its multiple bromine atoms, which enhance its reactivity and potential for diverse applications. The presence of both hydroxyl and bromine groups allows for a wide range of chemical modifications and interactions with biological targets.
Propriétés
Numéro CAS |
82846-39-7 |
|---|---|
Formule moléculaire |
C15H9Br3O4 |
Poids moléculaire |
492.9 g/mol |
Nom IUPAC |
1-(5-bromo-2,4-dihydroxyphenyl)-3-(3,5-dibromo-2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H9Br3O4/c16-8-3-7(15(22)11(18)4-8)1-2-12(19)9-5-10(17)14(21)6-13(9)20/h1-6,20-22H |
Clé InChI |
SIHMNQQYZIEFAH-UHFFFAOYSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1/C=C/C(=O)C2=CC(=C(C=C2O)O)Br)O)Br)Br |
SMILES canonique |
C1=C(C=C(C(=C1C=CC(=O)C2=CC(=C(C=C2O)O)Br)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl[bis(chloromethyl)]methylsilane](/img/structure/B12787697.png)

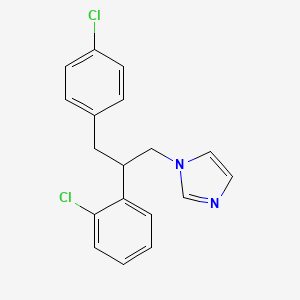
![1-(2-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12787709.png)
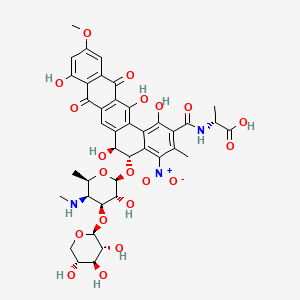
![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)
